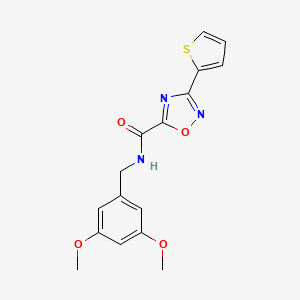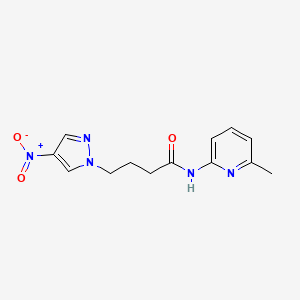
2-(phthalazin-1-yl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA is a compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a phthalazine ring and a thiourea moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of phthalazine derivatives with thiourea compounds. One common method includes the condensation of phthalazine-1-amine with allyl isothiocyanate under reflux conditions in an appropriate solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The phthalazine ring can be reduced under specific conditions to form dihydrophthalazine derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Dihydrophthalazine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with molecular targets such as VEGFR-2. By inhibiting this receptor, the compound can disrupt angiogenesis, which is crucial for tumor growth and metastasis . The thiourea moiety is believed to play a significant role in binding to the active site of the receptor, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Phthalazine derivatives: Compounds like phthalazine-1,4-dione and N-aminophthalimide share structural similarities with 1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA.
Thiourea derivatives: Compounds such as 1-phenyl-3-(prop-2-en-1-yl)thiourea exhibit similar reactivity due to the presence of the thiourea group.
Uniqueness
1-[(PHTHALAZIN-1-YL)AMINO]-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its dual functionality, combining the biological activity of phthalazine derivatives with the reactivity of thiourea. This combination enhances its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C12H13N5S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-(phthalazin-1-ylamino)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H13N5S/c1-2-7-13-12(18)17-16-11-10-6-4-3-5-9(10)8-14-15-11/h2-6,8H,1,7H2,(H,15,16)(H2,13,17,18) |
InChI Key |
BMSXOACHRQIWSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11491428.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11491441.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclopropanecarboxamide](/img/structure/B11491465.png)

![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11491473.png)
methanone](/img/structure/B11491476.png)
![2-Chloro-6-methoxy-4-(1-methylbenzo[f]quinolin-3-yl)phenol](/img/structure/B11491477.png)
![1-(3,4-Dimethoxyphenyl)-2-(4-fluorophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B11491478.png)
![methyl 4-(diethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11491483.png)
![4-methoxy-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11491486.png)
![5-(5-bromothiophen-2-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11491495.png)
![Methyl 2-benzyl-7-[(phenylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11491500.png)
![1-(4-Chlorophenyl)-3-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B11491506.png)

